4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
Description
This compound features a piperidine core substituted with two distinct sulfonyl groups: a phenylsulfonyl moiety at position 4 and a 3-(trifluoromethyl)phenylsulfonyl group at position 1. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl (-SO₂-) groups contribute to hydrogen bonding and electrostatic interactions, making it a candidate for therapeutic or catalytic applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S2/c19-18(20,21)14-5-4-8-17(13-14)28(25,26)22-11-9-16(10-12-22)27(23,24)15-6-2-1-3-7-15/h1-8,13,16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJOTHSOQJXMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the piperidine ring under basic conditions.
Attachment of the Trifluoromethylphenylsulfonyl Group: This step can be achieved through a nucleophilic substitution reaction where a trifluoromethylphenylsulfonyl chloride reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of sulfonyl and trifluoromethyl groups can influence the compound’s bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Functional Group Analysis
- Dual Sulfonyl Groups (Target Compound) : The dual sulfonyl configuration enhances hydrogen-bond acceptor capacity compared to single-sulfonyl analogs like MK19 or methylsulfonyl derivatives . This may improve target binding in enzyme inhibition (e.g., ERK inhibitors in ).
- Trifluoromethyl (-CF₃) : Present in the target and compounds , this group increases lipophilicity and resistance to oxidative metabolism. However, the target’s CF₃ is directly attached to the sulfonyl-phenyl group, unlike MK19’s CF₃-phenylpiperidine .
- Thioether vs.
Pharmacological and Physicochemical Properties
- Solubility: The target’s dual sulfonyl groups may reduce solubility in nonpolar solvents compared to MK19 but improve aqueous solubility relative to thioether-containing .
- Metabolic Stability : The CF₃ group in the target and enhances resistance to cytochrome P450 oxidation, whereas methylsulfonyl derivatives are more susceptible to demethylation.
Research Implications and Gaps
- Target Applications: Potential use in oncology (cf. ERK inhibitors in ) or as a protease inhibitor (analogous to sulfonamide-based drugs).
- Unreported Data : Melting points, exact solubility, and in vitro/in vivo activity data for the target compound are absent in the provided evidence.
- Comparative Studies : Further studies should explore the synergistic effects of dual sulfonyl groups versus single substitutions in binding assays.
Biological Activity
4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with two sulfonyl groups, one of which contains a trifluoromethyl phenyl moiety. The molecular formula is C21H20F3N2O4S2, and it has a molecular weight of approximately 466.52 g/mol. The structure is significant in determining its biological activity.
Biological Activity Overview
Research indicates that compounds with piperidine and sulfonamide functionalities exhibit a variety of biological activities, including:
- Antibacterial Activity : Compounds similar to 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : These compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms .
- Potential Therapeutic Uses : The pharmacological behavior of piperidine derivatives suggests potential applications in treating conditions such as diabetes (via hypoglycemic activity), cancer (as chemotherapeutic agents), and neurological disorders .
Antibacterial Studies
Recent studies have demonstrated that piperidine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds bearing the sulfonamide group have been tested against multiple bacterial strains, yielding the following results:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| 1 | Salmonella typhi | 18 | 2.14 |
| 2 | Bacillus subtilis | 22 | 0.63 |
| 3 | Staphylococcus aureus | 15 | 6.28 |
These results indicate that the compound's structural features contribute significantly to its antibacterial potency.
Enzyme Inhibition Studies
The inhibition of AChE and urease by similar piperidine derivatives has been extensively studied. The following table summarizes the IC50 values for selected compounds:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| A | Acetylcholinesterase | 1.13 |
| B | Urease | 2.39 |
| C | Acetylcholinesterase | 2.15 |
The strong inhibitory activity against urease suggests potential applications in treating conditions like urinary tract infections and other diseases where urease plays a role .
Case Studies
A notable case study involved the synthesis of several piperidine derivatives, including the target compound, which were evaluated for their biological activities. The study highlighted the following key findings:
- Synthesis Methodology : The compounds were synthesized using standard organic reactions involving sulfonation and piperidine ring formation.
- Biological Evaluation : In vitro tests demonstrated significant antibacterial activity and enzyme inhibition, supporting further investigation into their therapeutic potential.
Q & A
Q. What is the role of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine in medicinal chemistry, and how is its structure optimized for biological activity?
The compound’s piperidine core and dual sulfonyl groups enhance its potential as a modulator of protein targets (e.g., receptors or enzymes). The trifluoromethyl group improves metabolic stability and lipophilicity, influencing bioavailability. Structure-activity relationship (SAR) studies focus on modifying substituents on the phenyl rings to balance potency and selectivity. For example, replacing the trifluoromethyl group with other electron-withdrawing groups alters binding affinity .
Q. What are the standard synthetic routes for preparing 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine?
A typical synthesis involves:
- Step 1 : Sulfonation of a piperidine precursor using sulfonyl chlorides or sulfonamides under basic conditions (e.g., EtN in CHCl).
- Step 2 : Coupling of the trifluoromethylphenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki reaction with Pd(PPh) and NaCO) .
- Step 3 : Purification via silica gel chromatography or recrystallization to achieve >98% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for sulfonyl groups) .
- HPLC : For quantifying purity (>98% by reverse-phase C18 columns) .
- HRMS : To verify molecular weight (e.g., [M+Na] at m/z 502.101883) .
Advanced Research Questions
Q. How can researchers optimize the yield of sulfonation reactions during synthesis?
Optimization strategies include:
- Using Pyry-BF to activate sulfonamides for late-stage sulfonyl chloride formation, improving reaction efficiency .
- Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for faster kinetics) .
- Monitoring reaction progress via TLC or inline IR spectroscopy to minimize side products .
Q. How should contradictory data on biological activity be resolved?
Contradictions often arise from assay conditions (e.g., cell line variability or ligand concentrations). Mitigation approaches:
Q. What methodologies are used to study the compound’s structure-activity relationships (SAR)?
SAR analysis involves:
- Analog synthesis : Systematic substitution of sulfonyl or trifluoromethyl groups (e.g., fluoro vs. methoxy derivatives) .
- Pharmacophore mapping : Identifying critical interactions (e.g., hydrogen bonding with sulfonyl oxygens) .
- In silico modeling : Molecular dynamics simulations to predict binding thermodynamics .
| Substituent Modification | Effect on IC (nM) | Reference |
|---|---|---|
| -CF → -F | 2.5-fold decrease | |
| -SOPh → -SOMe | Loss of activity |
Q. How does the compound’s physicochemical profile influence its pharmacokinetics?
- LogP : ~3.2 (calculated), indicating moderate membrane permeability .
- Solubility : <1 mg/mL in aqueous buffers, necessitating formulation with cyclodextrins or lipid nanoparticles .
- Metabolic stability : The trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life in vivo .
Q. What advanced techniques are used to study sulfonation reaction mechanisms?
- Isotopic labeling : O tracing to track sulfonyl oxygen origins .
- DFT calculations : To model transition states and identify rate-limiting steps .
- In situ Raman spectroscopy : To monitor sulfonyl chloride intermediate formation .
Methodological Considerations
Q. How to address challenges in purifying sulfonamide-containing compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
